15(S)-Hydroxyeicosapentaenoic acid (15(S)-HEPE) is a specialized pro-resolving lipid mediator (SPM) enzymatically derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). As a member of the oxylipin family, it participates in the active resolution of inflammation and restoration of tissue homeostasis. Unlike classical eicosanoids derived from arachidonic acid (AA), which often propagate inflammation, 15(S)-HEPE exemplifies the broader anti-inflammatory and pro-resolving activities associated with omega-3 PUFA metabolites [2] [7]. Its biological significance stems from its roles as:
- A direct signaling molecule: Binding to specific receptors to modulate cellular responses.
- A biosynthetic intermediate: Serving as a precursor for more potent resolvins (e.g., resolvins of the E series).
- An enzyme regulator: Selectively inhibiting pro-inflammatory enzymatic pathways [3] [5] [7].
Biochemical Classification and Structural Characteristics of 15(S)-HEPE
15(S)-HEPE (chemical name: 15(S)-Hydroxyeicosa-5Z,8Z,11Z,13E,17Z-pentaenoic acid; CAS No: 86282-92-0) is classified as a monohydroxy fatty acid. Its structure comprises:
- A 20-carbon backbone with five cis double bonds at positions 5, 8, 11, 17, and one trans double bond at position 13 (denoted 5Z,8Z,11Z,13E,17Z).
- A hydroxyl group (-OH) at carbon 15 in the S (sinister) stereochemical configuration. This specific chirality is crucial for its bioactivity and recognition by enzymes and receptors [5] [6].
- A carboxylic acid head group (-COOH) at carbon 1.
Its molecular formula is C₂₀H₃₀O₃, with a molecular weight of 318.45 g/mol [5] [6]. This structure positions 15(S)-HEPE within the broader class of hydroxyeicosanoids derived from C20 PUFAs. Key structural distinctions from related compounds include:
- Compared to AA-derived 15(S)-HETE (15(S)-hydroxyeicosatetraenoic acid), 15(S)-HEPE possesses an additional double bond between carbons 17-18 (resulting in 5 double bonds vs. 4).
- Compared to its immediate precursor EPA, 15(S)-HEPE has a hydroxyl group substituted at carbon 15 instead of a hydrogen atom.
Table 1: Key Structural and Physicochemical Properties of 15(S)-HEPE
Property | Value/Description | Source/Context |
---|
Systematic Name | 15(S)-Hydroxyeicosa-5Z,8Z,11Z,13E,17Z-pentaenoic acid | IUPAC Nomenclature |
Common Abbreviation | 15(S)-HEPE | Scientific literature |
CAS Number | 86282-92-0 | Chemical databases [5] [6] |
Molecular Formula | C₂₀H₃₀O₃ | [5] [6] |
Molecular Weight | 318.45 g/mol | [5] [6] |
Stereochemistry | S-configuration at C15 | Essential for bioactivity [6] |
Double Bond Geometry | 5Z,8Z,11Z,13E,17Z | Defines conformational shape |
Precursor Fatty Acid | Eicosapentaenoic Acid (EPA, 20:5 ω-3) | Biosynthetic origin [2] [7] |
Primary Enzyme Source | 15-Lipoxygenase (15-LOX) | [3] [7] |
Biosynthesis Pathways: Role of 15-Lipoxygenase (15-LOX) in Eicosapentaenoic Acid (EPA) Metabolism
The biosynthesis of 15(S)-HEPE occurs primarily via the 15-lipoxygenase (15-LOX) pathway, acting on free EPA. This process involves tightly regulated enzymatic steps:
- Substrate Mobilization: In response to inflammatory stimuli or cellular activation, cytosolic phospholipase A₂ (cPLA₂) is activated, often via calcium influx. cPLA₂ hydrolyzes EPA from the sn-2 position of membrane phospholipids, releasing free EPA into the cytoplasm [2] [7].
- 15-LOX Oxygenation: Free EPA acts as the substrate for 15-LOX (primarily the 15-LOX-1 isoform in humans). 15-LOX inserts molecular oxygen regioselectively and stereospecifically at carbon 15 of EPA, yielding 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE). This is the initial oxygenated product [3] [5] [7].
- Reduction to Hydroxide: 15(S)-HpEPE is rapidly reduced to the stable alcohol, 15(S)-HEPE. This reduction is efficiently catalyzed by cellular glutathione peroxidases (GPx) or other cellular reductases [3].
- Transcellular Biosynthesis (Potential Pathway): EPA released from one cell type (e.g., vascular endothelial cells or epithelial cells) can be converted to 15(S)-HpEPE/15(S)-HEPE by neighboring cells expressing 15-LOX (e.g., monocytes or macrophages). This highlights the cooperative nature of SPM biosynthesis [2] [7].
- Aspirin-Triggered Pathway (Alternative): Acetylation of cyclooxygenase-2 (COX-2) by aspirin (acetylsalicylic acid) switches its activity. Instead of producing prostaglandins from AA, acetylated COX-2 can oxygenate EPA to 15(R)-HpEPE, which is then reduced to 15(R)-HEPE. While stereochemically distinct, 15(R)-HEPE can also serve as a precursor for "aspirin-triggered" resolvins with potent anti-inflammatory actions [4] [7].
Key Enzymes & Molecules in Biosynthesis:
- cPLA₂: Liberates precursor EPA.
- 15-LOX (15-LOX-1, 12/15-LOX in mice): Catalyzes the committed step (O₂ insertion at C15).
- Glutathione Peroxidases (GPx): Reduce 15(S)-HpEPE to bioactive 15(S)-HEPE.
Historical Context: Discovery and Early Research on 15(S)-HEPE
The identification and characterization of 15(S)-HEPE emerged alongside the broader investigation into the metabolic fates of omega-3 PUFAs and the biological significance of lipoxygenase products:
- Early Lipoxygenase Research (1970s-1980s): The discovery and characterization of mammalian lipoxygenases (5-LOX, 12-LOX, 15-LOX) laid the groundwork. Initial focus was overwhelmingly on AA metabolism, generating pro-inflammatory leukotrienes (5-LOX) and hydroxyacids (12-HETE, 15-HETE) [2] [4].
- Recognition of EPA as a Substrate (Late 1980s): Pioneering work demonstrated that LOXs, particularly 15-LOX, could metabolize EPA with similar regioselectivity and stereospecificity as AA. Miller et al. (1989) provided seminal evidence using guinea pig epidermal enzyme preparations, showing the biosynthesis of 15-HEPE from EPA [6]. This was a crucial step in establishing EPA as a precursor to bioactive oxylipins beyond prostaglandin analogs.
- Characterization of Biological Activity (1990s-2000s): Early functional studies focused on the potential of 15(S)-HEPE (and other omega-3 HEPEs) to antagonize the pro-inflammatory effects of AA-derived eicosanoids. Miller and Ziboh (1988, 1989) reported that 15-HEPE could inhibit key enzymes like 5-LOX (involved in leukotriene synthesis) and prostaglandin synthetase (COX pathway) in vitro [3]. The IC₅₀ value for 5-LOX inhibition by soybean LOX-generated 15(S)-HEPE was determined to be 28 μM in RBL-1 cells [5] [6].
- Integration into the SPM Paradigm (2000s-Present): The groundbreaking work of Serhan and colleagues in defining the resolvin and protectin families revealed that 15(S)-HEPE is not merely an end-product inhibitor but also acts as an essential biosynthetic intermediate. It serves as the immediate precursor for resolvins of the E series (RvE1, RvE2, RvE3) formed via further enzymatic transformations involving 5-LOX and other enzymes in leukocytes [2] [3] [7]. This placed 15(S)-HEPE firmly within the framework of specialized pro-resolving mediators (SPMs) that actively promote the resolution of inflammation.
- Expanding Research Scope: Subsequent research has explored its roles in various models, including its anti-proliferative effects in cancer cells (e.g., Vang and Ziboh, 2005 [6]), generation in marine sources (e.g., D'Ippolito et al., 2009 [6]), and involvement in complex inflammatory pathologies like pulmonary hypertension (e.g., linked studies on 15-HETE) [8].
Functional Significance and Research Findings
While the historical context touches on early bioactivity, contemporary research elucidates specific mechanisms and physiological roles:
- Inhibition of Pro-inflammatory Eicosanoid Synthesis: 15(S)-HEPE directly inhibits 5-LOX activity (IC₅₀ ~28 µM), reducing the production of pro-inflammatory leukotrienes (LTB₄, LTC₄) from AA in immune cells like neutrophils and mast cells [3] [5] [6]. It may also suppress the expression or activity of other pro-inflammatory enzymes like COX-2 under certain conditions.
- Precursor to Resolvins: 15(S)-HEPE is rapidly taken up by leukocytes (e.g., neutrophils, monocytes) and converted via transcellular biosynthesis involving 5-LOX into resolvin E1 (RvE1), RvE2, and RvE3. These resolvins exert significantly more potent pro-resolving actions, including:
- Cessation of neutrophil infiltration.
- Stimulation of non-phlogistic (non-inflammatory) macrophage phagocytosis of cellular debris and microbes.
- Reduction of pro-inflammatory cytokine production (TNF-α, IL-6).
- Promotion of lymphatic clearance [2] [3] [7].
- Modulation of Inflammation Models: Studies demonstrate efficacy in reducing inflammation in vivo:
- Peritonitis Models: Intraperitoneal administration of 15-HEPE conjugated to lysophosphatidylcholine (15-HEPE-lysoPC) significantly reduced zymosan A-induced plasma leakage and leukocyte infiltration in mice. This effect was markedly stronger than that of free 15-HEPE or un-oxygenated EPA-lysoPC. The mechanism involved reducing LTB₄, LTC₄, TNF-α, and IL-6 levels while enhancing the formation of pro-resolving Lipoxin A₄ (LXA₄) [3].
- Vascular Inflammation: As a member of the oxylipin class, 15(S)-HEPE contributes to the vascular effects of omega-3s. While not as extensively studied as its AA counterpart (15-HETE) in vascular smooth muscle, its role in endothelial function and resolution of vascular inflammation is an area of active research within the SPM field [7] [8].
- Complex Roles in Disease Contexts: Research indicates context-dependent effects:
- Potential Protective Role: Its anti-inflammatory and pro-resolving activities suggest therapeutic potential in chronic inflammatory diseases (e.g., arthritis, periodontitis - Ferguson et al., 2020 [6]).
- Potential Involvement in Pathological States: Analogous to the pro-inflammatory and vasoactive roles of excessive 15-HETE (AA-derived) in conditions like pulmonary hypertension [8], the potential impact of dysregulated 15(S)-HEPE or related oxidized lipid levels requires careful investigation within specific disease contexts.
Table 2: Key Research Findings on 15(S)-HEPE Function
Function/Effect | Experimental Context/Model | Key Finding/Mechanism | Citation |
---|
5-LOX Inhibition | RBL-1 cells (rat basophilic leukemia) | Inhibited 5-LOX activity (IC₅₀ = 28 μM), reducing leukotriene synthesis. | [5] [6] |
Precursor to Resolvin E Series | In vitro leukocyte metabolism; In vivo inflammation | Converted by leukocyte 5-LOX to RvE1, RvE2, RvE3 (potent pro-resolving mediators). | [2] [7] |
Anti-inflammatory (Peritonitis) | Zymosan A-induced peritonitis in mice | 15-HEPE-lysoPC (i.p.) suppressed plasma leakage, leukocyte infiltration, LTB₄/LTC₄, TNF-α/IL-6; ↑ LXA₄. | [3] |
Anti-proliferative | Human prostatic adenocarcinoma cells | Suppressed growth and AA metabolism in cancer cells. | [6] |
Enzyme Inhibition (Historical) | In vitro enzyme assays | Inhibited 5-LOX activity and prostaglandin synthetase (COX). | [3] [6] |